(R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-3-(methylthio)-2-(4-oxo-4H-chromene-2-carboxamido)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide
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Overview
Description
KNI-10062 is a small molecular drug known for its inhibitory activity against aspartyl protease plasmepsins, which are crucial for the survival of malarial parasites. This compound has been investigated for its potential use in treating malaria by targeting and inhibiting plasmepsins, thereby disrupting the parasite’s lifecycle .
Preparation Methods
The synthesis of KNI-10062 involves the use of allophenylnorstatine as a core structure, which is substituted at various positions to enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the core structure: Allophenylnorstatine is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Substitution at specific positions: The core structure is then modified by introducing various substituents at positions R1, R2, R3, and R4.
Final assembly: The modified core structure is then assembled into the final compound, KNI-10062, through additional chemical reactions and purification steps.
Chemical Reactions Analysis
KNI-10062 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to different reduced forms.
Substitution: Substitution reactions are commonly employed to introduce or replace specific substituents on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the core structure with different functional groups .
Scientific Research Applications
KNI-10062 has several scientific research applications, including:
Chemistry: The compound is used as a model inhibitor to study the structure and function of aspartyl proteases.
Biology: In biological research, KNI-10062 is used to investigate the role of plasmepsins in the lifecycle of malarial parasites.
Medicine: The primary medical application of KNI-10062 is in the treatment of malaria.
Industry: In the pharmaceutical industry, KNI-10062 serves as a lead compound for the development of new antimalarial drugs.
Mechanism of Action
KNI-10062 exerts its effects by binding to the active site of aspartyl protease plasmepsins, thereby inhibiting their enzymatic activity. The molecular targets of KNI-10062 include Plasmepsin I, Plasmepsin II, Plasmepsin IV, and Histo-aspartic protease. By inhibiting these enzymes, KNI-10062 prevents the degradation of hemoglobin within the malarial parasite, leading to its death .
Comparison with Similar Compounds
KNI-10062 is unique among similar compounds due to its specific inhibitory activity against plasmepsins. Other similar compounds include:
KNI-10074: This compound has a similar structure but exhibits different inhibitory activity and binding affinity.
KNI-10080: Similar to KNI-10062, but with modifications that affect its binding interactions and potency.
KNI-10081: A related compound with distinct structural features and inhibitory activity.
KNI-10062 stands out due to its optimized structure, which provides a balance between potency and selectivity for plasmepsins, making it a valuable lead compound for antimalarial drug development .
Properties
Molecular Formula |
C39H42N4O8S2 |
---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[(4-oxochromene-2-carbonyl)amino]propanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C39H42N4O8S2/c1-39(2)34(37(49)42-32-24-14-8-7-13-23(24)18-29(32)45)43(21-53-39)38(50)33(46)26(17-22-11-5-4-6-12-22)40-35(47)27(20-52-3)41-36(48)31-19-28(44)25-15-9-10-16-30(25)51-31/h4-16,19,26-27,29,32-34,45-46H,17-18,20-21H2,1-3H3,(H,40,47)(H,41,48)(H,42,49)/t26-,27-,29+,32-,33-,34+/m0/s1 |
InChI Key |
KMPZTBYBVXRNNV-CJFFKWHBSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)O)C(=O)N[C@@H]5[C@@H](CC6=CC=CC=C56)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)O)C(=O)NC5C(CC6=CC=CC=C56)O)C |
Origin of Product |
United States |
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